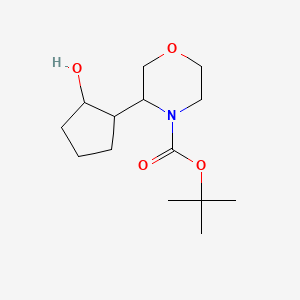
tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate” is a chemical compound with the CAS number 1820717-79-0 . It has a molecular weight of 271.35 and a molecular formula of C14H25NO4 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate” consists of a morpholine ring attached to a carboxylate group and a hydroxycyclopentyl group . The InChI code for this compound is provided in the description .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate” include a molecular weight of 271.35 and a molecular formula of C14H25NO4 . Unfortunately, specific properties like boiling point, density, or solubility are not provided .
Scientific Research Applications
Solvent for Organic Synthesis
Tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate can serve as a solvent or co-solvent in organic synthesis. Its unique structure may influence reaction outcomes, making it valuable in designing new synthetic routes.
For additional technical details, you can find information about this compound here.
Mechanism of Action
The mechanism of action of “tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate” is not clear from the available information. It’s described as a versatile chemical compound with potential applications in scientific research, but specific mechanisms or pathways are not mentioned.
properties
IUPAC Name |
tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-12,16H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGVIUMABBZFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2456334.png)
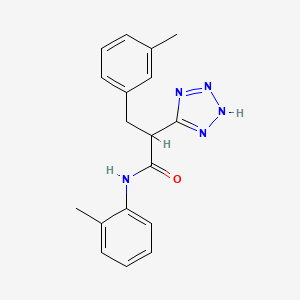
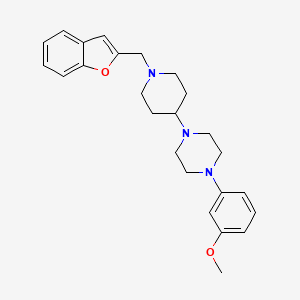
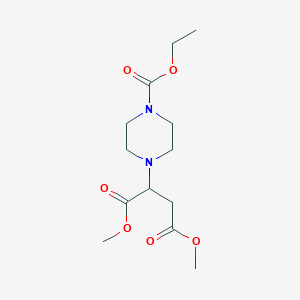
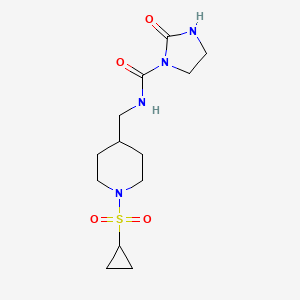
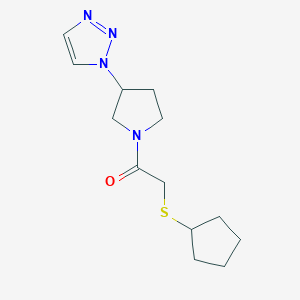
![N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide](/img/structure/B2456341.png)
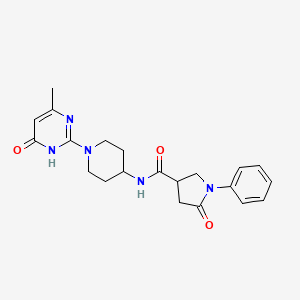
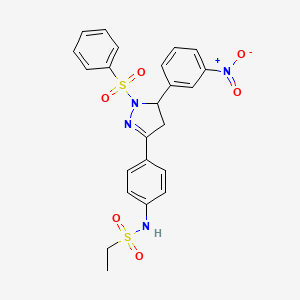
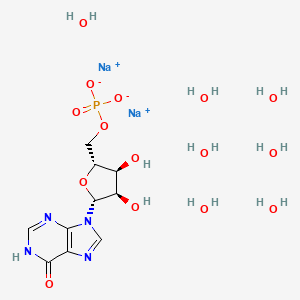
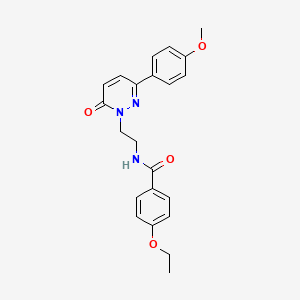
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2456352.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2456353.png)